molecular formula C12H13NO B11907941 6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene CAS No. 101960-36-5

6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene

Cat. No.: B11907941
CAS No.: 101960-36-5
M. Wt: 187.24 g/mol
InChI Key: VZRPXJQAPSIOPU-UHFFFAOYSA-N
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Description

6-Benzyl-4-oxa-5-azaspiro[24]hept-5-ene is a spiro compound characterized by a unique bicyclic structure that includes both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with an epoxide, followed by cyclization to form the spiro structure. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene
  • 2-Oxa-6-azaspiro[3.3]heptane
  • 6-Benzyl-5-tert-butyl-4-oxo-5-azaspiro[2.4]heptane

Uniqueness

6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .

Properties

CAS No.

101960-36-5

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

6-benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene

InChI

InChI=1S/C12H13NO/c1-2-4-10(5-3-1)8-11-9-12(6-7-12)14-13-11/h1-5H,6-9H2

InChI Key

VZRPXJQAPSIOPU-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=NO2)CC3=CC=CC=C3

Origin of Product

United States

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